molecular formula C17H18N2O3S B2933515 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole CAS No. 956237-41-5

3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole

Cat. No.: B2933515
CAS No.: 956237-41-5
M. Wt: 330.4
InChI Key: HUTJKEGAGIJERD-UHFFFAOYSA-N
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Description

3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a sulfonyl group attached to a naphthalene ring, which is further connected to a pyrazole ring through a propoxy linker. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, green chemistry principles such as solvent-free reactions and the use of environmentally benign reagents can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, pyridine, and triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the sulfonyl group attached to a naphthalene ring through a propoxy linker makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-12-22-16-8-9-17(15-7-5-4-6-14(15)16)23(20,21)19-11-10-13(2)18-19/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTJKEGAGIJERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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